2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid
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Overview
Description
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by the introduction of the methoxy and oxoethyl groups through esterification and oxidation reactions. The final step involves the addition of the acrylic acid moiety through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxoethyl group can be reduced to form an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid.
Reduction: Formation of 2-(2-hydroxyethyl)benzo[d]oxazole-7-acrylic acid.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- 2-Methylbenzoxazole
- Benzo[d]thiazole-2-thiol
Uniqueness
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts additional reactivity and potential biological activity compared to similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H11NO5 |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
(E)-3-[2-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-12(17)7-10-14-9-4-2-3-8(13(9)19-10)5-6-11(15)16/h2-6H,7H2,1H3,(H,15,16)/b6-5+ |
InChI Key |
LBSKEGYPAWFFGU-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)CC1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origin of Product |
United States |
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